6-bromo-1,3-benzodioxole-5-carbaldehyde O-(4-methylbenzyl)oxime
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Overview
Description
6-Bromo-1,3-benzodioxole-5-carbaldehyde O-(4-methylbenzyl)oxime is a chemical compound characterized by its bromine atom, benzodioxole ring, and oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step process starting with 6-bromo-1,3-benzodioxole-5-carboxaldehyde. The key steps involve:
Bromination: Bromination of 1,3-benzodioxole-5-carboxaldehyde to introduce the bromine atom.
Oxime Formation: Reaction with hydroxylamine to form the oxime derivative.
Benzyl Group Addition: Introduction of the 4-methylbenzyl group through a suitable benzylating agent.
Industrial Production Methods: Industrial production typically involves optimizing these steps for large-scale synthesis, ensuring high yield and purity. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: Oxidation reactions can convert the aldehyde group to a carboxylic acid.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: Substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Carboxylic Acid: From oxidation of the aldehyde group.
Amine: From reduction of the oxime group.
Substituted Derivatives: From substitution reactions involving the bromine atom.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of dyes, fragrances, and other fine chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to biological or chemical changes.
Comparison with Similar Compounds
6-Bromo-1,3-benzodioxole-5-carboxaldehyde: Lacks the oxime and benzyl groups.
6-Bromo-1,3-benzodioxole-5-carboxylic acid: Contains a carboxylic acid group instead of the aldehyde.
6-Bromo-1,3-benzodioxole-5-carbaldehyde oxime: Similar but without the benzyl group.
Uniqueness: The presence of both the oxime and benzyl groups in 6-bromo-1,3-benzodioxole-5-carbaldehyde O-(4-methylbenzyl)oxime distinguishes it from its analogs, providing unique chemical and biological properties.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer numerous opportunities for innovation and discovery.
Properties
IUPAC Name |
(E)-1-(6-bromo-1,3-benzodioxol-5-yl)-N-[(4-methylphenyl)methoxy]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c1-11-2-4-12(5-3-11)9-21-18-8-13-6-15-16(7-14(13)17)20-10-19-15/h2-8H,9-10H2,1H3/b18-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLZTJBXWRUNKR-QGMBQPNBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CON=CC2=CC3=C(C=C2Br)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CO/N=C/C2=CC3=C(C=C2Br)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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